3-FLUORO-4-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a substituted benzamide derivative characterized by a fluorinated aromatic ring and a methoxy-substituted ethylamine side chain. The benzamide core (C₆H₅CONH₂) is modified with a 3-fluoro-4-methoxy group on the aromatic ring, while the N-substituent comprises a 2-methoxy-2-(2-methylphenyl)ethyl moiety.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12-6-4-5-7-14(12)17(23-3)11-20-18(21)13-8-9-16(22-2)15(19)10-13/h4-10,17H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTLWGHCCYDFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Substitution: Introduction of the fluorine and methoxy groups is achieved through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Fluorine vs. Chlorine Substitution: Fluorine at the 3-position (target compound) likely enhances metabolic stability and lipophilicity compared to chlorinated analogs like 4-chloro-N-(2-diethylaminoethyl)-2-(2-propenyloxy)benzamide .
Methoxy Group Impact: The 4-methoxy group in the target compound may improve solubility compared to non-methoxylated analogs (e.g., Rip-B). However, bulkier substituents (e.g., 3,4-dimethoxy in Rip-B) could enhance receptor binding affinity .
Biological Activity
3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorine atom, methoxy groups, and a benzamide moiety. Its chemical formula is , with a molecular weight of approximately 305.36 g/mol.
The biological activity of this compound can be attributed to its interaction with specific biological targets, including receptors and enzymes:
- Receptor Binding : It is hypothesized that the compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic processes, which could lead to altered pharmacokinetics of co-administered drugs.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
- Neuroprotective Properties :
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Cytotoxicity Mechanism : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism that could be exploited for cancer therapy .
- Structure-Activity Relationship (SAR) : Modifications in the methoxy and fluorine substituents were found to significantly affect the biological potency, underscoring the importance of structural optimization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
